molecular formula C9H13ClN2 B1415989 (2-Chloropyridin-4-ylmethyl)-isopropylamine CAS No. 2028368-51-4

(2-Chloropyridin-4-ylmethyl)-isopropylamine

Cat. No.: B1415989
CAS No.: 2028368-51-4
M. Wt: 184.66 g/mol
InChI Key: KWXBPEYQEHSIRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloropyridin-4-ylmethyl)-isopropylamine is a useful research compound. Its molecular formula is C9H13ClN2 and its molecular weight is 184.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(2-chloropyridin-4-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-7(2)12-6-8-3-4-11-9(10)5-8/h3-5,7,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXBPEYQEHSIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-Chloropyridin-4-ylmethyl)-isopropylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound consists of a chlorinated pyridine ring attached to an isopropylamine moiety. The presence of the chlorine atom and the amine group contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Some proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other pyridine derivatives that have shown anti-inflammatory properties .
  • Receptor Modulation : It may act as a modulator for receptors involved in neurotransmission or inflammation, potentially affecting pathways related to pain and immune response.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Studies have demonstrated that related compounds can significantly inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various pyridine derivatives, including those structurally related to this compound. The results indicated significant inhibition of COX-1 and COX-2 enzymes:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)
Compound A5.460.787.23
Compound B3.890.547.20

These findings suggest that modifications in the structure can enhance selectivity towards COX-2, which is desirable for reducing side effects associated with COX-1 inhibition .

Study 2: Antimicrobial Properties

In another research project focusing on the synthesis of chlorinated pyridine derivatives, it was found that several compounds exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship highlighted that the presence of halogen atoms significantly increased antimicrobial efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.